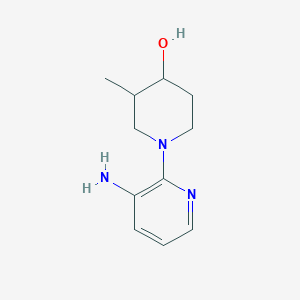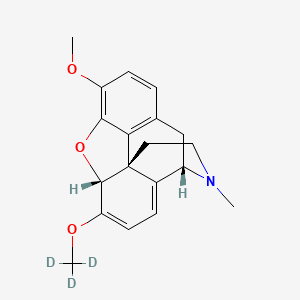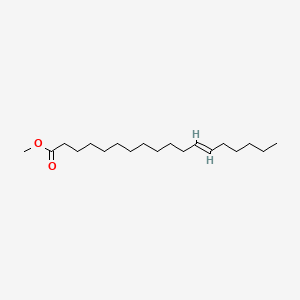
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is a chemical compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with an amino group at the 3-position and a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl group at the 3-position. Its unique structure makes it a valuable target for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 3-aminopyridine with 3-methylpiperidin-4-one under reductive amination conditions. This process often employs reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-one
Reduction: 1-(3-Aminopyridin-2-yl)-3-methylpiperidine
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable the compound to form hydrogen bonds and interact with active sites of enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-(3-Aminopyridin-2-yl)piperidin-4-ylmethanol
- 1-(3-Aminopyridin-2-yl)piperidin-4-ol
Comparison: 1-(3-Aminopyridin-2-yl)-3-methylpiperidin-4-ol is unique due to the presence of the methyl group at the 3-position of the piperidine ring. This structural feature can influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs. The methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(3-aminopyridin-2-yl)-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-7-14(6-4-10(8)15)11-9(12)3-2-5-13-11/h2-3,5,8,10,15H,4,6-7,12H2,1H3 |
Clé InChI |
RUIVLAVDIMPIAF-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCC1O)C2=C(C=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)
![2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaene-7-carbaldehyde](/img/structure/B13434217.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![[1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-ethoxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B13434238.png)



![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13434262.png)



